5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound belonging to the class of thiophene-based chemical compounds. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties.
Mechanism of Action
Target of Action
The primary targets of the compound “5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide” are currently unknown. The compound is a synthetic derivative of thiophene, a class of compounds known for their diverse biological activities . .
Result of Action
Thiophene derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.
Sulfonamidation: The brominated thiophene undergoes sulfonamidation with a suitable sulfonamide reagent to form the sulfonamide group.
Alkylation: The resulting compound is then alkylated with 2-(thiophen-3-yl)ethyl bromide to introduce the thiophen-3-yl ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted thiophene derivative .
Scientific Research Applications
5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: The compound is utilized in the synthesis of organic semiconductors and conductive polymers for electronic devices.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-thiophenecarboxaldehyde
- 5-bromo-2-thiophenesulfonamide
- 2-(thiophen-3-yl)ethylamine
Uniqueness
5-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
5-bromo-N-(2-thiophen-3-ylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2S3/c11-9-1-2-10(16-9)17(13,14)12-5-3-8-4-6-15-7-8/h1-2,4,6-7,12H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKXMDQBAYQPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCNS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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